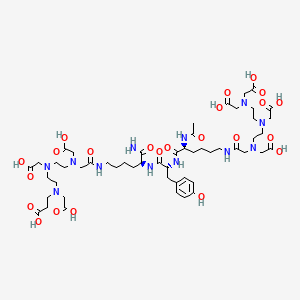
di-DTPA-LTL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-DTPA-LTL is a bivalent hapten based on a tyrosine-containing polypeptide design. It is known for its good hydrophilicity and biological distribution. The compound is labeled with indium-111 and iodine-131, making it useful in tumor radioimmunoimaging, particularly for primary colorectal cancer patients with carcinoembryonic antigen (CEA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-DTPA-LTL involves the conjugation of diethylenetriaminepentaacetic acid (DTPA) to a tyrosine-containing polypeptide. The process typically includes the following steps:
Activation of DTPA: DTPA is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation: The activated DTPA is then conjugated to the tyrosine-containing polypeptide under mild conditions to form the this compound compound.
Labeling: The compound is labeled with indium-111 and iodine-131 for its application in radioimmunoimaging
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DTPA and the polypeptide are synthesized and purified.
Automated Conjugation: Automated systems are used to ensure consistent conjugation and labeling with indium-111 and iodine-131.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product
Chemical Reactions Analysis
Types of Reactions
Di-DTPA-LTL undergoes several types of chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions such as indium and iodine.
Substitution: The polypeptide backbone can undergo substitution reactions, particularly at the tyrosine residues.
Common Reagents and Conditions
Chelation: Indium chloride and sodium iodide are commonly used reagents for labeling the compound with indium-111 and iodine-131, respectively.
Substitution: Mild acidic or basic conditions are used to facilitate substitution reactions on the polypeptide backbone.
Major Products
The major products formed from these reactions include the indium-111 and iodine-131 labeled this compound, which is used for radioimmunoimaging .
Scientific Research Applications
Di-DTPA-LTL has several scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in tumor radioimmunoimaging for primary colorectal cancer patients with carcinoembryonic antigen (CEA).
Industry: Applied in the development of diagnostic imaging agents and radiopharmaceuticals
Mechanism of Action
Di-DTPA-LTL exerts its effects through the following mechanisms:
Chelation: The compound forms stable complexes with metal ions, which are then used for imaging purposes.
Targeting: The labeled compound targets carcinoembryonic antigen (CEA) in primary colorectal cancer cells, allowing for precise imaging of tumors.
Pathways: The compound interacts with specific molecular pathways involved in tumor growth and metastasis, aiding in the detection and monitoring of cancer
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in various applications, including radiopharmaceuticals and MRI contrast agents.
Tyrosine-containing polypeptides: Used in various biological and medical applications for their ability to interact with specific proteins and enzymes.
Uniqueness
Di-DTPA-LTL is unique due to its dual labeling with indium-111 and iodine-131, which enhances its efficacy in tumor radioimmunoimaging. Its design as a bivalent hapten based on a tyrosine-containing polypeptide also contributes to its specificity and effectiveness in targeting carcinoembryonic antigen (CEA) in colorectal cancer patients .
Properties
Molecular Formula |
C52H82N12O23 |
|---|---|
Molecular Weight |
1243.3 g/mol |
IUPAC Name |
3-[2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C52H82N12O23/c1-34(65)56-38(7-3-5-14-55-41(68)26-63(31-47(79)80)22-19-61(29-45(75)76)20-23-64(32-48(81)82)33-49(83)84)51(86)58-39(24-35-8-10-36(66)11-9-35)52(87)57-37(50(53)85)6-2-4-13-54-40(67)25-62(30-46(77)78)21-18-60(28-44(73)74)17-16-59(27-43(71)72)15-12-42(69)70/h8-11,37-39,66H,2-7,12-33H2,1H3,(H2,53,85)(H,54,67)(H,55,68)(H,56,65)(H,57,87)(H,58,86)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t37-,38-,39+/m0/s1 |
InChI Key |
ACOHBBKFLNUKIO-VDYROPKHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
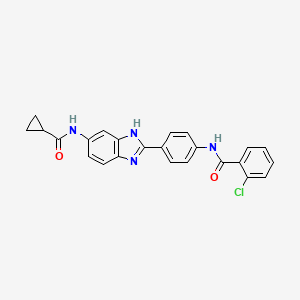

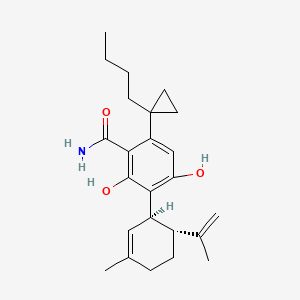
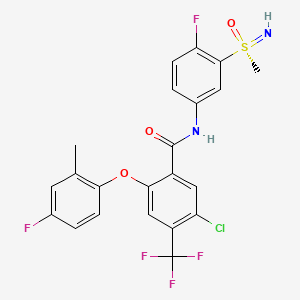
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
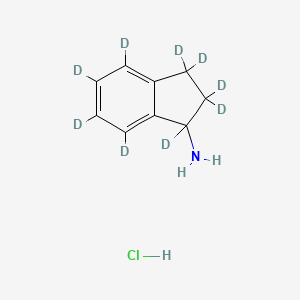




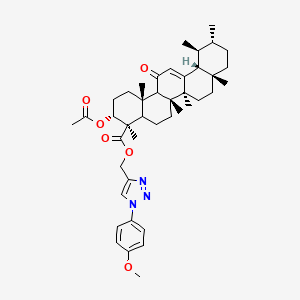
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
